1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various types of cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Synthesis and Inhibitory Activity : A study by D’yachenko et al. (2019) describes the synthesis of 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments. These compounds demonstrated inhibitory activity against human soluble epoxide hydrolase (sEH), highlighting their potential as biological modulators with specific water solubility characteristics D’yachenko et al., 2019.
Photophysical Study : Blažek et al. (2012) conducted a photophysical study on adamantaneurea derivatives, investigating their aggregation properties and the impact on fluorescence quantum yields and singlet excited state lifetimes. This research offers insights into the molecular interactions and stability of such compounds under different conditions Blažek et al., 2012.
Antimicrobial and Anti-Proliferative Activities : Research by Al-Mutairi et al. (2019) on novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives revealed significant antimicrobial and anti-proliferative activities. These findings suggest potential applications in developing new therapeutic agents Al-Mutairi et al., 2019.
Anti-Tuberculosis Agents : A study by Anusha et al. (2015) described the 'green' synthesis of adamantyl-imidazolo-thiadiazoles with potential as anti-tuberculosis agents. The compounds exhibited inhibitory activity against M. tuberculosis, highlighting the therapeutic potential of adamantane derivatives in treating infectious diseases Anusha et al., 2015.
Molecular and Structural Insights
- Molecular Docking and Spectroscopic Investigations : A study by Sert et al. (2019) focused on molecular docking, Hirshfeld surface analysis, and spectroscopic investigations of 1-(adamantan-1-yl)-3-(4-fluorophenyl)thiourea. The research provided valuable insights into the molecular interactions and potential antibacterial activity through inhibition of bacterial DNA gyrase Sert et al., 2019.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c25-19(24-20-8-13-5-14(9-20)7-15(6-13)10-20)23-11-17-18(22-3-2-21-17)16-1-4-26-12-16/h1-4,12-15H,5-11H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWFXZYPFMNZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=NC=CN=C4C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.